3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Beschreibung
The compound 3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic molecule featuring a triazaspiro[4.5]decane core substituted with a 4-bromophenyl group at position 3 and a 5-chloro-2-methylphenylsulfonyl moiety at position 6.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-8-(5-chloro-2-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O3S/c1-13-2-7-16(22)12-17(13)29(27,28)25-10-8-20(9-11-25)23-18(19(26)24-20)14-3-5-15(21)6-4-14/h2-7,12H,8-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXUKBRAKZFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound that belongs to the class of spirocyclic triazatriones. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 480.81 g/mol. The presence of the bromophenyl and chloromethylphenyl groups linked through a sulfonyl moiety enhances its biological activity by potentially increasing electron density and modulating interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrClN3O2S |
| Molar Mass | 480.81 g/mol |
| CAS Number | 1025666-41-4 |
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit significant antimicrobial properties. For example, studies on related bromophenyl derivatives have shown enhanced antibacterial activity attributed to increased electron density at the hydrazinic end of the chain, which may stabilize molecular packing through hydrogen bonding interactions .
Anticancer Properties
The spirocyclic structure of this compound suggests potential anticancer activity. Compounds in this class have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve modulation of signaling pathways associated with cell survival and growth.
Enzyme Inhibition
The compound's ability to inhibit certain enzymes is another area of interest. Enzyme inhibition can lead to therapeutic effects in various diseases, including cancer and metabolic disorders. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes.
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Key Differences :
- Core Structure : Diazaspiro[4.5]decane (two nitrogen atoms) vs. triazaspiro[4.5]decane (three nitrogen atoms) in the target compound.
- Substituents : A 4-bromophenylsulfonyl group and methyl group at position 8, compared to the target’s 4-bromophenyl and 5-chloro-2-methylphenylsulfonyl groups.
- Functional Groups: The analog contains a dione (two ketone groups), whereas the target has an enone (α,β-unsaturated ketone) and a sulfonamide.
Implications :
Structural Analog 2: (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A)
Key Differences :
- Core Structure : 1-azaspiro[4.5]decane (one nitrogen atom) vs. triazaspiro in the target.
- Substituents : A biphenyl group with chloro, fluoro, and methyl substituents, along with hydroxy and methoxy groups, vs. the target’s bromophenyl and sulfonamide groups.
- Therapeutic Use : Compound A is explicitly cited for tumor therapy, suggesting a mechanism involving kinase inhibition or apoptosis induction .
Implications :
Structural Analog 3: 3-(4-Bromophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Key Differences :
- Sulfonyl Group : 2,4-difluorobenzenesulfonyl vs. 5-chloro-2-methylphenylsulfonyl in the target.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature vs. the chlorine-methyl combination in the target.
Implications :
- The methyl group in the target’s sulfonyl moiety could improve metabolic stability by shielding against oxidative degradation compared to the fluoro-substituted analog .
Comparative Data Table
Research Findings and Implications
- Spirocyclic Cores : Triazaspiro systems (target and Analog 3) exhibit superior hydrogen-bonding capacity compared to diaza/aza analogs, which could translate to higher target selectivity .
- Therapeutic Potential: While Compound A () has demonstrated antitumor efficacy, the target compound’s structural modifications may address limitations such as metabolic instability or solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
